2-Amino-5-hydroxy-4-methylbenzoic acid
Overview
Description
2-Amino-5-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a hydroxyl group at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is known for its chemical stability and is used in various chemical transformations and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid, followed by reduction and subsequent diazotization and hydrolysis. The reaction conditions typically involve the use of concentrated nitric acid for nitration, followed by reduction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. Diazotization is carried out using sodium nitrite and hydrochloric acid, and the final hydrolysis step involves heating with water .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-5-hydroxy-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.
2-Amino-5-chlorobenzoic acid: Similar structure but has a chlorine atom instead of a hydroxyl group.
Uniqueness
2-Amino-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both an amino and a hydroxyl group on the benzene ring, which allows for a diverse range of chemical reactions and biological activities.
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKNPZJZZSSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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